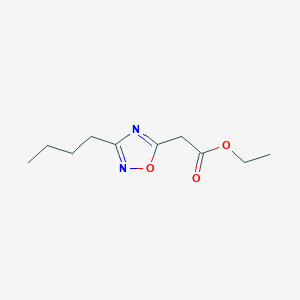
O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine: is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of a nitro group at the 7th position and a hydroxylamine group at the 4th position further enhances its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hydroxylamine group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the hydroxylamine group can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, alkyl halides, alcohols.
Major Products:
Reduction of Nitro Group: Amino derivatives of benzoxadiazole.
Substitution Reactions: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used as a fluorescent probe in chemical research. Its unique fluorescence properties make it an excellent candidate for studying molecular interactions and dynamics .
Biology: In biological research, this compound is used to monitor glucose uptake in live cells. It serves as a fluorescent glucose analog, allowing researchers to visualize and quantify glucose transport in real-time .
Medicine: The compound has shown potential in cancer research, particularly in inhibiting glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
Industry: this compound is used in the development of fluorescent dyes and sensors for various industrial applications, including environmental monitoring and quality control .
Mechanism of Action
The mechanism of action of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of glutathione S-transferases (GSTs), leading to the accumulation of toxic compounds and induction of apoptosis. This process involves the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in cell death and survival .
Comparison with Similar Compounds
2-Deoxy-2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino-D-glucose (2-NBDG): A fluorescent glucose analog used to study glucose uptake in cells.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX): An anticancer compound that inhibits GSTP1-1 and induces apoptosis in cancer cells.
Uniqueness: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine stands out due to its dual functionality as both a fluorescent probe and a biochemical inhibitor. Its ability to participate in diverse chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUDYDAZGFVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






